JNK Isoform Inhibition: Quantitative Potency and Kinase Selectivity Profile
2-(4-Bromophenyl)benzothiazole (as AS601245) acts as a potent, ATP-competitive inhibitor of all three human JNK isoforms . It demonstrates IC₅₀ values of 150 nM for hJNK1, 220 nM for hJNK2, and 70 nM for hJNK3 . This contrasts with the 4-chloro analog, which exhibits an IC₅₀ of approximately 398 nM against JNK1 [1]. Additionally, AS601245 shows 10- to 100-fold selectivity for JNKs over a panel of 25 other kinases, where IC₅₀ values range from 1-10 µM or show no effect at 10 µM .
| Evidence Dimension | Enzyme inhibition (JNK1 IC₅₀) |
|---|---|
| Target Compound Data | 150 nM (hJNK1) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)benzothiazole: ~398 nM (JNK1) |
| Quantified Difference | ~2.7-fold more potent |
| Conditions | Isolated human JNK enzyme, radiometric assay |
Why This Matters
Users requiring potent JNK pathway modulation should prioritize this compound; the bromo derivative demonstrates significantly higher potency than the chloro analog against the JNK1 isoform.
- [1] BindingDB. BDBM50422603 CHEMBL188705. IC₅₀: 398nM against JNK1. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50422603 View Source
